molecular formula C16H18ClN5O2S B2946802 4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide CAS No. 1286728-66-2

4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide

Cat. No.: B2946802
CAS No.: 1286728-66-2
M. Wt: 379.86
InChI Key: MDNFGMGOAMBXEZ-UHFFFAOYSA-N
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Description

This compound features a 1,2-thiazole core substituted with an amino group at position 4, a piperazine-1-carbonyl moiety at position 5, and an N-methyl carboxamide at position 2. The piperazine ring is further substituted with a 3-chlorophenyl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2S/c1-19-15(23)13-12(18)14(25-20-13)16(24)22-7-5-21(6-8-22)11-4-2-3-10(17)9-11/h2-4,9H,5-8,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNFGMGOAMBXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Piperazine Ring

a) 4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide ()
  • Key Differences :
    • Piperazine substituent: 4-methylphenyl vs. 3-chlorophenyl.
    • Carboxamide group: N-isopropyl vs. N-methyl.
  • N-isopropyl substitution may enhance metabolic stability but reduce solubility due to increased hydrophobicity.
b) BK10147: 4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide ()
  • Key Differences :
    • Piperazine substituent: 2,3-dimethylphenyl vs. 3-chlorophenyl.
  • Impact :
    • Dimethyl groups introduce steric hindrance and electron-donating effects, contrasting with the electron-withdrawing chlorine. This may alter piperazine ring basicity and intermolecular interactions (e.g., hydrogen bonding) .

Modifications to the Thiazole Core

a) [4-amino-3-(pyridin-2-yl)-1,2-thiazol-5-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone (, Compound 2)
  • Key Differences :
    • Thiazole substituent: Pyridin-2-yl at position 3 vs. carboxamide.
  • Molecular weight increases to 399.9 g/mol, affecting pharmacokinetics .
b) Triazolothiadiazine Derivatives (-11)
  • Example : 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (e.g., 5a-j ).
  • Key Differences :
    • Replacement of thiazole with fused triazole-thiadiazine systems.
  • Impact :
    • Enhanced antimicrobial activity due to increased heteroatom content and planar rigidity, as demonstrated by inhibition of bacterial/fungal growth in vitro .

Carboxamide Group Variations

a) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
  • Key Differences :
    • Lacks the thiazole core; features a simpler piperazine-carboxamide scaffold.
  • Impact: Reduced molecular complexity may lower target specificity but improve synthetic accessibility.
b) 4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide ()
  • Key Differences :
    • Ethyl linker with triazole-amine vs. thiazole-carboxamide.

Antimicrobial Activity

  • Triazolothiadiazine analogs () exhibit significant antimicrobial effects, with 5a-j showing MIC values comparable to fluconazole against Candida albicans. The target compound’s thiazole-carboxamide scaffold may prioritize different biological targets, such as kinase inhibition .

Binding Interactions

  • Molecular docking studies () highlight the importance of the 3-chlorophenyl group in forming hydrophobic interactions. For example, compound AS112 () stabilizes via tetrahedral hydrophobic interactions involving the pyridine and 4-chlorophenyl fragments, a feature shared with the target compound’s piperazine substituent .

Metabolic Stability

  • N-methyl carboxamide (target compound) vs.

Biological Activity

The compound 4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide , often referred to in literature as a thiazole derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a piperazine moiety and a chlorophenyl group, contributing to its pharmacological properties. The structural formula can be represented as follows:

C15H17ClN4O2S\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

Key Structural Components

  • Thiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Piperazine Moiety : Often associated with neuroactive compounds and exhibits anxiolytic effects.
  • Chlorophenyl Group : Enhances lipophilicity and may contribute to the compound's binding affinity to biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor activity. A study demonstrated that compounds similar to the one showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The presence of electron-donating groups, such as methyl or methoxy substituents on the phenyl ring, has been shown to enhance this activity.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, these compounds may inhibit cyclin-dependent kinases (CDKs), leading to reduced transcriptional activity of oncogenes and increased apoptosis in cancer cells .

Anticonvulsant Properties

In addition to antitumor effects, thiazoles have been investigated for their anticonvulsant properties. Compounds with similar structures have demonstrated efficacy in reducing seizure frequency in animal models, suggesting potential therapeutic applications in epilepsy .

Case Studies

  • Anticancer Study : A recent study evaluated the effects of various thiazole derivatives on human lung cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
  • Neuropharmacological Assessment : Another study focused on the anxiolytic effects of piperazine derivatives, where the compound was shown to reduce anxiety-like behavior in rodent models, supporting its potential use in treating anxiety disorders.

Table 1: Biological Activity Summary

Activity TypeIC50 (µg/mL)Mechanism of Action
Antitumor1.61 - 1.98Inhibition of CDK-mediated transcription
AnticonvulsantNot specifiedModulation of neurotransmitter release
AnxiolyticNot specifiedInteraction with serotonin receptors

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObservations
Thiazole with methyl groupAntitumorIncreased cytotoxicity
Piperazine derivativeAnxiolyticReduced anxiety-like behavior in animal models
Chlorophenyl substitutionAnticonvulsantEnhanced binding affinity to receptor sites

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